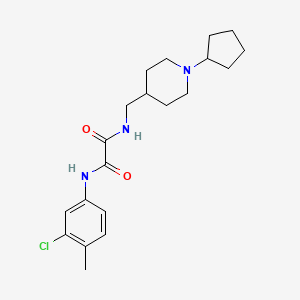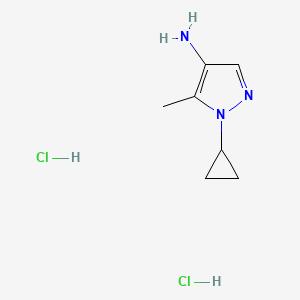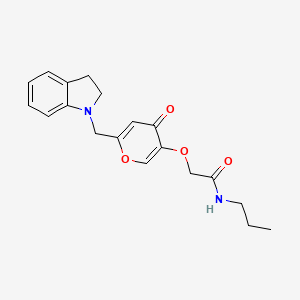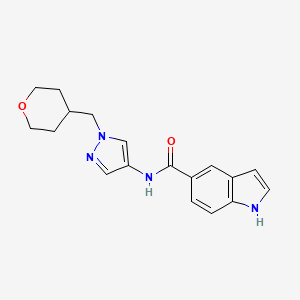
N1-(3-chloro-4-methylphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(3-chloro-4-methylphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains a piperazine ring, a cyclopentyl group, and a chloro-methylphenyl group. These groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the specific conditions and reagents used. Piperazines can participate in various reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially make the compound basic .Aplicaciones Científicas De Investigación
Novel Synthetic Methodologies
A study by Mamedov et al. (2016) discusses a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This method, involving rearrangement sequences, is significant for the synthesis of oxalamides, which includes compounds like N1-(3-chloro-4-methylphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide.
Antagonists and Receptor Interactions
The paper by Dugovic et al. (2009) examines orexin receptors, which are crucial in regulating arousal and stress. While not directly related to N1-(3-chloro-4-methylphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide, this research is relevant for understanding the biological systems in which similar compounds might interact.
Chemical Stability and Reactivity
Research by Verma et al. (2013) focuses on chemical compounds' reactivity, particularly in the degradation of hazardous substances like sarin. This study's insights into chemical stability and reactivity can be applied to understand the behavior of oxalamide derivatives in various conditions.
Potential Anticancer Properties
A study on dinuclear gold(III) compounds with bipyridyl ligands by Casini et al. (2006) explores their antiproliferative properties and interactions with DNA and proteins. This is pertinent as it provides a framework for understanding how N1-(3-chloro-4-methylphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide might interact at the molecular level, potentially in cancer research.
Neuroprotective Effects
The paper by Amazzal et al. (2007) investigates the neuroprotective effects of certain compounds against oxidative stress-induced toxicity in neuroblastoma cells. Insights from this research could be applicable to understanding the potential neuroprotective properties of N1-(3-chloro-4-methylphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide.
Mecanismo De Acción
Target of Action
The primary target of F5016-0331, also known as HEX17, is the sialic acid on the host’s mucosal surfaces . This compound acts by binding directly to these surfaces, preventing the virus from binding and thus, preventing the entry of the viral pathogen .
Mode of Action
Instead, it binds to sialic acid on the host’s mucosal surfaces, which are the primary binding sites for many viruses . By occupying these sites, HEX17 prevents the virus from attaching to the host cells, thereby blocking the initial step of viral infection .
Biochemical Pathways
Its mechanism of action suggests that it may interfere with the pathways involved in viral attachment and entry into host cells . By preventing viral attachment, HEX17 could potentially disrupt the life cycle of the virus and prevent the onset of infection .
Result of Action
The primary result of HEX17’s action is the prevention of viral infection. By binding to sialic acid on the host’s mucosal surfaces, HEX17 prevents viruses from attaching to these sites and entering host cells . This can potentially stop the infection process before it begins .
Safety and Hazards
Propiedades
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O2/c1-14-6-7-16(12-18(14)21)23-20(26)19(25)22-13-15-8-10-24(11-9-15)17-4-2-3-5-17/h6-7,12,15,17H,2-5,8-11,13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJPNKJTIKJQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-methylphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2923845.png)

![2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B2923848.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2923852.png)

![benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2923857.png)


![2-[[1-(2,5-Dimethylphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2923862.png)
![4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2923865.png)
![N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide](/img/structure/B2923866.png)
